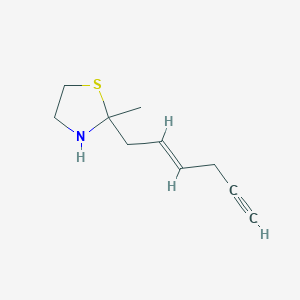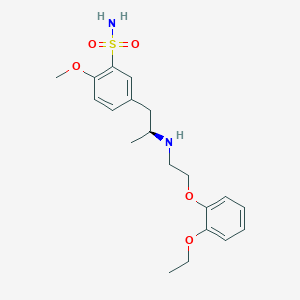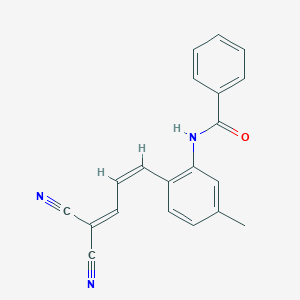
N-(2-Hydroxyethyl)doxorubicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl)doxorubicin, also known as Doxil or Caelyx, is a chemotherapeutic drug used to treat various types of cancer. It belongs to the anthracycline family of drugs and is a modified version of the widely used chemotherapy drug doxorubicin. This compound is administered intravenously and works by inhibiting DNA replication and cell division in cancer cells.
作用機序
N-(2-Hydroxyethyl)doxorubicin works by inhibiting DNA replication and cell division in cancer cells. It does this by intercalating into the DNA molecule, which prevents the DNA from unwinding and replicating. This compound also generates free radicals, which cause damage to the DNA molecule and further inhibit cell division.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of certain proteins that are necessary for cancer cell survival. In addition, this compound has been shown to have anti-angiogenic effects, meaning that it inhibits the growth of new blood vessels that are necessary for tumor growth.
実験室実験の利点と制限
N-(2-Hydroxyethyl)doxorubicin has a number of advantages for use in lab experiments. It is a highly effective chemotherapeutic drug that has been extensively studied for its efficacy in treating various types of cancer. It is also relatively easy to administer and has a well-established safety profile. However, there are also limitations to its use in lab experiments. It is a highly toxic drug that can cause serious side effects, and it is not suitable for use in certain types of cancer.
将来の方向性
There are a number of future directions for research on N-(2-Hydroxyethyl)doxorubicin. One area of research is the development of new formulations of the drug that can improve its efficacy and reduce its toxicity. Another area of research is the investigation of the drug's potential use in combination with other chemotherapeutic drugs. Finally, there is ongoing research into the use of this compound for targeted drug delivery to cancer cells, which could potentially improve its effectiveness and reduce its side effects.
合成法
N-(2-Hydroxyethyl)doxorubicin is synthesized by modifying doxorubicin through a process called pegylation. PEGylation is the covalent attachment of polyethylene glycol (PEG) to a molecule. In the case of this compound, a PEG chain is attached to the doxorubicin molecule, which increases its solubility and stability in the body.
科学的研究の応用
N-(2-Hydroxyethyl)doxorubicin has been extensively studied for its efficacy in treating various types of cancer, including ovarian, breast, and lung cancer. It has also been investigated for its use in combination with other chemotherapeutic drugs to enhance their effectiveness. In addition, this compound has been studied for its potential use in targeted drug delivery to cancer cells.
特性
CAS番号 |
103851-20-3 |
|---|---|
分子式 |
C29H33NO12 |
分子量 |
587.6 g/mol |
IUPAC名 |
6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[4-hydroxy-3-(2-hydroxyethylamino)-5-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C29H33NO12/c1-12-11-41-28(22(23(12)34)30-6-7-31)42-16-9-29(39,17(33)10-32)8-14-19(16)27(38)21-20(25(14)36)24(35)13-4-3-5-15(40-2)18(13)26(21)37/h3-5,12,16,22-23,28,30-32,34,36,38-39H,6-11H2,1-2H3 |
InChIキー |
HJGSENVQDBKIJB-UHFFFAOYSA-N |
SMILES |
CC1COC(C(C1O)NCCO)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O |
正規SMILES |
CC1COC(C(C1O)NCCO)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O |
同義語 |
N-(2-hydroxyethyl)doxorubicin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3R,4S,5R)-2-[[(7R,9R,10R,13R,14S,16R,17R)-7,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B217586.png)
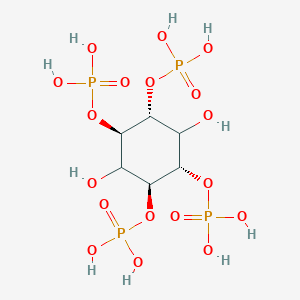
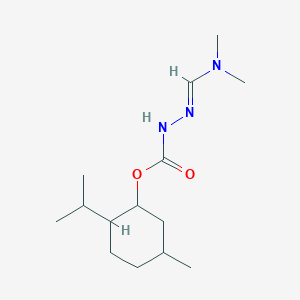
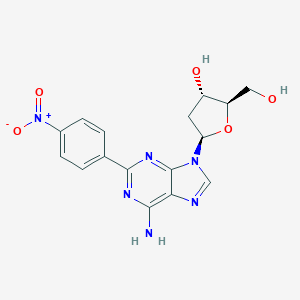
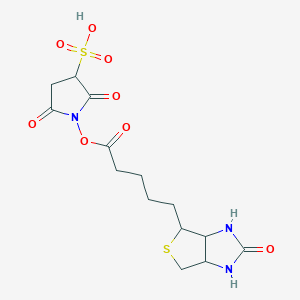


![2-Dodecyl-5-(2-sulfophenoxy)benzenesulfonic acid;ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium](/img/structure/B217637.png)

![(2R)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-hydroxy-5-(4-hydroxyphenyl)phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B217663.png)
